4-Chlorobenzylideneacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

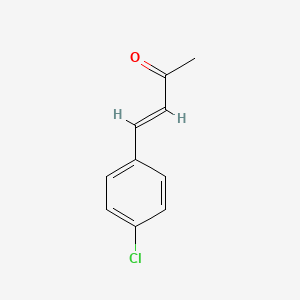

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKRKWJGNHNTRG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876243 | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-40-5, 30626-03-0 | |

| Record name | 4-(4-Chlorophenyl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-(4-chlorophenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzylideneacetone: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of (E)-4-(4-chlorophenyl)but-3-en-2-one, commonly known as 4-Chlorobenzylideneacetone. As a member of the chalcone family, this α,β-unsaturated ketone serves as a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules. This document delves into its structural characteristics, physicochemical properties, a detailed, field-proven synthesis protocol via Claisen-Schmidt condensation, and its current and potential applications in research and drug development. Emphasis is placed on the mechanistic underpinnings of its synthesis and the structure-activity relationships that drive its utility.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a critical class of compounds found extensively in nature as precursors to flavonoids and isoflavonoids.[1] Their unique chemical architecture, featuring a reactive α,β-unsaturated carbonyl system, imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antineoplastic properties.[2][3] this compound, a synthetic chalcone, leverages this privileged scaffold. The incorporation of a chlorine atom on the phenyl ring modulates the electronic properties of the molecule, influencing its reactivity and biological profile, making it a compound of significant interest for medicinal chemists and materials scientists.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is (E)-4-(4-chlorophenyl)but-3-en-2-one, indicating a trans configuration across the double bond, which is the more thermodynamically stable isomer.[3] The molecule's key features include a p-substituted chlorophenyl ring, a conjugated double bond, and a ketone functional group.

Chemical Structure Diagram

Caption: Chemical structure of (E)-4-(4-chlorophenyl)but-3-en-2-one.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO | [4][5][6] |

| Molecular Weight | 180.63 g/mol | [4][5][6] |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [6][7] |

| Appearance | White to off-white or pale-yellow solid | [4] |

| Melting Point | 58-62 °C | [4] |

| Boiling Point | 145-147 °C at 5 mmHg | [4][5] |

| Density | ~1.157 g/cm³ (predicted) | [4][5] |

| CAS Number | 3160-40-5 | [4][5][6] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N | [6] |

Spectroscopic Profile

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is characteristic. The methyl protons (-CH₃) of the acetone moiety appear as a singlet. The two vinyl protons (-CH=CH-) appear as doublets, with a large coupling constant (>15 Hz) confirming the trans (E) configuration. The four aromatic protons on the p-substituted ring appear as two distinct doublets, characteristic of an A₂B₂ system.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=O) downfield, followed by the carbons of the aromatic ring and the double bond. The methyl carbon will appear most upfield. PubChem provides access to reference spectra for this compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹. The conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[9]

-

C=C Stretch (Alkene): A medium intensity band appears around 1600-1625 cm⁻¹.[10]

-

Aromatic C=C Stretch: Medium to weak bands are observed in the 1475-1600 cm⁻¹ region.[10]

-

=C-H Bending (trans-alkene): A strong absorption around 960-980 cm⁻¹ is a hallmark of the trans-disubstituted double bond.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 850-550 cm⁻¹, indicates the carbon-chlorine bond.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[7]

Synthesis via Base-Catalyzed Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of crossed-aldol reaction.[12] This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde) with a ketone containing α-hydrogens (acetone).[12] The reaction is typically catalyzed by a base, such as sodium hydroxide.

Reaction Mechanism

The causality behind this synthesis is a three-step process driven by the base catalyst:

-

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetone. This is the rate-determining step, forming a resonance-stabilized enolate nucleophile. Acetone is deprotonated rather than the aldehyde because the aldehyde lacks α-hydrogens.

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. The dehydration is highly favorable as it creates an extended conjugated system involving the aromatic ring, the double bond, and the carbonyl group, which is thermodynamically very stable.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, evidenced by the formation of a precipitate and confirmed by melting point analysis, validates the procedure.

-

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and vacuum flask

-

-

Procedure:

-

Prepare the Base Solution: In a small beaker, dissolve a stoichiometric amount of NaOH pellets in distilled water to create a ~10% (w/v) solution. Allow it to cool to room temperature.

-

Prepare the Aldehyde/Ketone Solution: In an Erlenmeyer flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and acetone (1 equivalent) in a suitable volume of 95% ethanol. Stir the mixture with a magnetic stirrer until all the aldehyde has dissolved.

-

Initiate Condensation: While stirring the ethanolic solution at room temperature, add the cooled NaOH solution dropwise over 5-10 minutes.

-

Reaction Monitoring: A yellow color and subsequent precipitate should form shortly after the base addition. Continue to stir the mixture vigorously for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with several small portions of cold distilled water to remove any residual NaOH and other water-soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized. Transfer the solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 58-62 °C) and acquiring spectroscopic data (IR, NMR).

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block. Its value lies in the reactive handles provided by the chalcone core.

-

Precursor for Heterocyclic Synthesis: The α,β-unsaturated ketone moiety is an excellent Michael acceptor and can react with various dinucleophiles (e.g., hydrazine, guanidine, thiourea) to synthesize a wide array of five- and six-membered heterocyclic compounds like pyrazolines, pyrimidines, and pyridines. These heterocyclic derivatives are often the primary targets for biological screening.

-

Medicinal Chemistry Scaffold: As a chalcone derivative, it is a subject of investigation for various pharmacological activities. Studies on related chlorinated chalcones have shown promising antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cytoplasmic membrane.[4] Furthermore, the general class of chalcones is widely investigated for potential anticancer, antioxidant, and anti-inflammatory effects, making this compound a relevant starting point for the synthesis of new therapeutic candidates.[4]

-

Material Science: The extended conjugated system of chalcones gives them unique photophysical properties. They can be explored for applications in organic electronics and as components of photosensitive polymers.[4]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a fundamentally important synthetic chalcone with a well-defined chemical structure and a robust, accessible synthesis route. Its value to researchers, scientists, and drug development professionals is rooted in the versatile reactivity of its α,β-unsaturated ketone core, which serves as a gateway to a vast library of complex heterocyclic compounds. The demonstrated biological potential of the chalcone scaffold ensures that this compound will remain a relevant and valuable tool in the ongoing quest for novel therapeutic agents and advanced materials.

References

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Available at: [Link]

-

Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736572, 4-(4-Chlorophenyl)-3-buten-2-one. Available at: [Link]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Cureus. Available at: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. Available at: [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98183, 4-Chlorobenzalacetone. Available at: [Link]

-

USA Chemical Suppliers. (n.d.). 4-(4-chlorophenyl)-3-buten-2-one suppliers USA. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 4 (in d 6 -acetone solution at room temperature). Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Available at: [Link]

-

PubMed. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. Available at: [Link]

-

National Institutes of Health. (2024). Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | 38661-91-5 [smolecule.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzylideneacetone from 4-Chlorobenzaldehyde

This guide provides a comprehensive overview of the synthesis of 4-Chlorobenzylideneacetone, a vital chalcone derivative. We will delve into the foundational chemical principles, provide a detailed experimental protocol, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who are interested in the practical application of organic synthesis.

Introduction: The Significance of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone of medicinal chemistry.[1][2] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants and exhibit a wide array of pharmacological activities.[1][2][3] The versatility of the chalcone scaffold allows for a multitude of substitutions, leading to derivatives with enhanced biological profiles, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4][5] The synthesis of this compound serves as a classic example of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7]

The Underpinning Chemistry: Claisen-Schmidt Condensation

The synthesis of this compound is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[6][8] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, 4-chlorobenzaldehyde) with a ketone that possesses α-hydrogens (acetone).[6][7]

The reaction proceeds through the following mechanistic steps:

-

Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion.[7][9][10]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[7][9] This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone.[9]

-

Dehydration: This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, especially with heating, to form the more stable, conjugated α,β-unsaturated ketone, this compound.[8][11][12] The formation of this extended conjugated system is a significant driving force for the reaction.[12]

Because 4-chlorobenzaldehyde has no α-hydrogens, it cannot self-condense, which simplifies the product mixture compared to a crossed aldol reaction where both carbonyl compounds have α-hydrogens.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorobenzaldehyde | 140.57 | 5.0 g | 0.0356 |

| Acetone | 58.08 | 1.03 g (1.3 mL) | 0.0178 |

| Sodium Hydroxide | 40.00 | 2.0 g | 0.05 |

| Ethanol (95%) | - | 40 mL | - |

| Water | - | 40 mL | - |

Procedure

-

Preparation of the Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 20 mL of distilled water. Once dissolved, add 20 mL of 95% ethanol to create the aqueous ethanolic sodium hydroxide solution. Cool the solution to room temperature.

-

Preparation of the Reactant Solution: In a separate 125 mL Erlenmeyer flask, dissolve 5.0 g of 4-chlorobenzaldehyde in 20 mL of 95% ethanol.

-

Reaction Initiation: While stirring the 4-chlorobenzaldehyde solution at room temperature, add 1.3 mL of acetone.

-

Reaction Execution: Slowly add half of the prepared sodium hydroxide solution to the flask containing the aldehyde and ketone. A precipitate should begin to form. Continue stirring for 15 minutes. Then, add the remaining sodium hydroxide solution and continue to stir vigorously for an additional 30 minutes at room temperature.

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.[13][14]

-

Wash the crystals with cold water until the filtrate is neutral to litmus paper. This removes any residual sodium hydroxide.

-

Allow the crude product to air dry on the filter paper by drawing air through the funnel for a few minutes.

-

Purification by Recrystallization

Recrystallization is a technique used to purify the crude product based on differences in solubility.[15][16][17]

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of chalcones.[16] The crude product should be soluble in hot ethanol and insoluble in cold water.

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[16]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.[15]

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.[16] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to induce maximum crystallization. Slow cooling promotes the formation of larger, purer crystals.[16]

-

Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.[13][14] Dry the crystals thoroughly to remove any residual solvent. The melting point of pure this compound is approximately 55°C.

Characterization of this compound

The identity and purity of the synthesized this compound (IUPAC name: (E)-4-(4-chlorophenyl)but-3-en-2-one) can be confirmed using various spectroscopic techniques.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O (carbonyl) group of the α,β-unsaturated ketone, typically in the range of 1655-1685 cm⁻¹. The C=C stretching of the alkene will appear around 1600-1640 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons of the acetone moiety. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including the carbon attached to the chlorine atom), and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (180.63 g/mol ).[18] Isotopic peaks due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl) will also be observed.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[19][20] It may also cause respiratory irritation.[20] It is sensitive to air and light.[19][21]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Ethanol: Highly flammable liquid and vapor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] All procedures should be carried out in a well-ventilated fume hood.[20]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Claisen-Schmidt condensation is a robust and illustrative example of a fundamental reaction in organic synthesis. This guide provides the necessary theoretical background and practical steps for its successful preparation and purification. The versatility of the resulting chalcone scaffold makes this synthesis a valuable starting point for further research and development in medicinal chemistry.

References

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC. [Link]

-

4-(4-Chlorophenyl)-3-buten-2-one. PubChem. [Link]

-

Claisen–Schmidt condensation. Wikipedia. [Link]

-

Aldol reaction between 4-chlorobenzaldehyde and ketones in various solvents catalyzed by Fe3O4@Fe(OH)3 composite microspheres. ResearchGate. [Link]

-

Aldol Condensation. Chemistry LibreTexts. [Link]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

-

Draw the full mechanism of the crossed aldol condensation reaction of 4-chlorobenzaldehyde with acetone. brainly.com. [Link]

-

Claisen Schimdt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

-

Recrystallization. University of Colorado Boulder. [Link]

-

Crystallographic and Docking Characterization of a 4‐(4‐Chlorophenyl) Chromene–1,4‐Dioxane Co‐Crystal. ResearchGate. [Link]

-

Aldol Condensation Reaction of 4-chlorobenzaldehyde and 4-methoxyacetophenone. Scribd. [Link]

-

Purification by Recrystallization. CUNY. [Link]

-

Aldol Condensation. Organic Chemistry Portal. [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. [Link]

-

Mixed Solvent Recrystallization. University of Wisconsin-River Falls. [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

Aldol condensation. Wikipedia. [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC. [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]

-

Aldol Addition and Condensation Reaction Mechanism in Acid or Base. YouTube. [Link]

-

Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]

-

m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. ResearchGate. [Link]

-

4-Chlorobenzophenone. PubChem. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization. University of North Texas. [Link]

- Synthesis method of 1- (4-chlorphenyl) -2-cyclopropyl-1-acetone.

Sources

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jchemrev.com [jchemrev.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. Aldol condensation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aldol Condensation [organic-chemistry.org]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chlorobenzylideneacetone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzylideneacetone is a compelling alpha,beta-unsaturated ketone with significant potential in biomedical research. This guide provides a comprehensive exploration of its core mechanism of action, posited primarily through the electrophilic activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We will delve into the intricacies of this interaction, the resultant downstream cellular signaling cascades, and the potential physiological consequences, including the induction of apoptosis. This document is designed to be a technical resource, offering not only a deep mechanistic understanding but also actionable experimental protocols for researchers investigating this and similar electrophilic compounds.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as 4-chlorobenzalacetone, is a solid organic compound with the chemical formula C₁₀H₉ClO.[1][2][3] Its structure features a chlorophenyl group conjugated to an enone system, a key pharmacophore that underpins its biological activity. This alpha,beta-unsaturated ketone moiety renders the molecule an electrophile, susceptible to nucleophilic attack. This reactivity is central to its primary mechanism of action.

The synthesis of this compound is readily achieved through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between 4-chlorobenzaldehyde and acetone.[4][5] This straightforward synthesis allows for the generation of analogs and derivatives for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO | [1][2][3] |

| Molecular Weight | 180.63 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 145-147 °C at 5 mmHg | [2] |

Core Mechanism of Action: Electrophilic Activation of the TRPA1 Ion Channel

The primary molecular target of this compound is hypothesized to be the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a crucial sensor for a wide array of noxious and inflammatory stimuli, including many electrophilic compounds.[6][7]

The activation of TRPA1 by electrophiles like this compound is not a classical lock-and-key interaction. Instead, it occurs through a mechanism of covalent modification . The electrophilic β-carbon of the enone an essential Michael acceptor, reacts with nucleophilic cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 protein.[6][7] This covalent adduction induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺.[6]

Several key cysteine residues in the N-terminus of TRPA1 have been identified as critical for electrophile sensing. While the specific residues targeted by this compound have not been empirically determined, studies on similar alpha,beta-unsaturated aldehydes and other electrophiles strongly suggest that residues such as Cys621, Cys641, and Cys665 are likely involved.[6]

Figure 2: Postulated apoptotic pathway induced by this compound.

Modulation of Inflammatory Pathways: The NF-κB Connection

The activation of TRPA1 and the resulting cellular stress can also modulate key inflammatory signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway. []In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. []Various stimuli, including increased intracellular calcium and oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. [] Conversely, some studies on related compounds suggest a potential for inhibiting NF-κB signaling, which could contribute to anti-inflammatory and anti-cancer effects. [9]The precise effect of this compound on the NF-κB pathway warrants further investigation.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action of this compound, a series of well-defined experimental protocols are essential.

Synthesis of this compound via Claisen-Schmidt Condensation

Objective: To synthesize this compound for subsequent biological assays.

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

Ice

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

-

In a suitable reaction vessel, dissolve a molar equivalent of 4-chlorobenzaldehyde in a minimal amount of ethanol.

-

Add a half molar equivalent of acetone to the solution and stir to mix.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Continue stirring at room temperature for 30 minutes. A precipitate of this compound should form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the crystals with cold water to remove any remaining NaOH.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

Dry the purified crystals and determine the yield and melting point. Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

In Vitro Assessment of TRPA1 Activation using a Calcium Imaging Assay

Objective: To quantify the activation of TRPA1 by this compound by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably or transiently expressing human TRPA1 (hTRPA1)

-

Wild-type HEK293 cells (negative control)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound stock solution in DMSO

-

Known TRPA1 agonist (e.g., AITC or cinnamaldehyde) as a positive control

-

Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3)

Procedure:

-

Cell Plating: Seed the hTRPA1-expressing HEK293 cells and wild-type HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye. Leave a final volume of buffer in each well.

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of this compound and the positive control in HBSS at a concentration that is 2-5 times the final desired concentration.

-

Place the cell plate in the fluorescence microplate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the automated liquid handling to add the compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the initial baseline fluorescence (F₀) to obtain ΔF/F₀.

-

Plot the normalized fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

-

Figure 3: Workflow for the calcium imaging assay.

Investigation of Apoptosis Induction by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in a relevant cell line (e.g., a cancer cell line).

Materials:

-

Cancer cell line of interest (e.g., oral squamous cell carcinoma)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed the cancer cells in culture plates and allow them to attach. Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its primary biological effects through the electrophilic activation of the TRPA1 ion channel. This interaction triggers a cascade of downstream signaling events, including a significant influx of calcium, which can lead to neuronal activation and potentially induce apoptosis in susceptible cell types. The structural similarities to other known TRPA1 agonists and apoptosis-inducing agents provide a solid foundation for this mechanistic model.

Future research should focus on definitively confirming this mechanism and exploring its therapeutic potential. Key areas of investigation include:

-

Quantitative Pharmacological Characterization: Determining the precise EC₅₀ of this compound for TRPA1 activation and comparing its potency to other known agonists.

-

Identification of Covalent Adducts: Utilizing mass spectrometry to identify the specific cysteine residues on TRPA1 that are covalently modified by this compound.

-

Elucidation of Downstream Pathways: Investigating the specific signaling pathways modulated by this compound, including a detailed analysis of the NF-κB and apoptotic pathways in various cell types.

-

In Vivo Studies: Evaluating the physiological effects of this compound in animal models of pain, inflammation, and cancer to assess its therapeutic potential.

By employing the experimental approaches outlined in this guide, researchers can further unravel the intricate molecular mechanisms of this compound, paving the way for its potential application in drug discovery and development.

References

-

ChemBK. This compound. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736572, 4-(4-Chlorophenyl)-3-buten-2-one. Available at: [Link].

-

PubMed. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel. Available at: [Link].

-

National Center for Biotechnology Information. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1. Available at: [Link].

-

National Center for Biotechnology Information. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Available at: [Link].

-

National Center for Biotechnology Information. Irritant-evoked activation and calcium modulation of the TRPA1 receptor. Available at: [Link].

-

National Center for Biotechnology Information. TRPA1 as a drug target—promise and challenges. Available at: [Link].

-

National Center for Biotechnology Information. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. Available at: [Link].

-

National Center for Biotechnology Information. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis. Available at: [Link].

-

Wikipedia. Claisen–Schmidt condensation. Available at: [Link].

-

National Center for Biotechnology Information. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Available at: [Link].

-

National Center for Biotechnology Information. TRP channel activation by reversible covalent modification. Available at: [Link].

-

ResearchGate. (PDF) Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Available at: [Link].

-

PubMed. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15. Available at: [Link].

-

PubMed. Apoptosis as a novel target for cancer chemoprevention. Available at: [Link].

-

PubMed. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. Available at: [Link].

-

MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Available at: [Link].

-

National Center for Biotechnology Information. Electrophile-Induced Conformational Switch of the Human TRPA1 Ion Channel Detected by Mass Spectrometry. Available at: [Link].

-

MDPI. Flavonoids in Cancer and Apoptosis. Available at: [Link].

-

PubMed. Effects of TRPA1 activation and inhibition on TRPA1 and CGRP expression in dorsal root ganglion neurons. Available at: [Link].

-

National Center for Biotechnology Information. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis. Available at: [Link].

-

MDPI. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. Available at: [Link].

Sources

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. hellobio.com [hellobio.com]

- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 4-chlorobenzalacetone

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzalacetone

Introduction

4-Chlorobenzalacetone, systematically known as (E)-4-(4-chlorophenyl)but-3-en-2-one, is an α,β-unsaturated ketone, a member of the chalcone family.[1][2][3] Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. In 4-chlorobenzalacetone, one of these is a 4-chlorophenyl group. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the wide range of biological activities exhibited by the chalcone scaffold. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, reactivity, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of 4-Chlorobenzalacetone

The physical and chemical properties of 4-chlorobenzalacetone are summarized in the table below, providing essential data for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [1][3] |

| Synonyms | 4-Chlorobenzylideneacetone, p-Chlorobenzalacetone | [2][4][5] |

| CAS Number | 3160-40-5 | [3][4] |

| Molecular Formula | C₁₀H₉ClO | [2][3][4] |

| Molecular Weight | 180.63 g/mol | [1][2][4] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 55-60 °C | [3][4] |

| Boiling Point | 145-147 °C at 5 mmHg | [3][4] |

| Density | 1.157 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, ethyl acetate, and methanol.[7] Low solubility in water.[8] | |

| XLogP3 | 2.7 | [1][2] |

Synthesis of 4-Chlorobenzalacetone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 4-chlorobenzalacetone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone.

Causality Behind Experimental Choices:

-

Reactants: 4-Chlorobenzaldehyde is used as the aldehyde component because it lacks α-hydrogens, preventing self-condensation.[9][10] Acetone serves as the enolizable ketone component.

-

Catalyst: A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the α-carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

-

Reaction Conditions: The reaction is typically run at room temperature to control the reaction rate and minimize side reactions. The subsequent dehydration of the aldol addition product is often spontaneous or facilitated by heat, leading to the stable α,β-unsaturated ketone system.

Experimental Protocol: Synthesis of 4-Chlorobenzalacetone

-

Preparation of Reactants: In a flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde in a suitable solvent such as ethanol.

-

Addition of Ketone: Add a molar excess of acetone to the solution.

-

Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture. The temperature should be maintained at 20-25°C, using an ice bath if necessary.

-

Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the formation of a yellow precipitate. Continue stirring for a designated period (e.g., 30 minutes).

-

Isolation of Product: Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining NaOH. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pale yellow crystals of 4-chlorobenzalacetone.

Caption: Synthesis workflow for 4-chlorobenzalacetone.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized 4-chlorobenzalacetone.

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum of 4-chlorobenzaldehyde, a precursor, shows a distinct signal for the aldehyde proton around 10 ppm.[11] For 4-chlorobenzalacetone, characteristic signals include a singlet for the methyl protons, doublets for the vinyl protons, and signals in the aromatic region for the chlorophenyl protons. |

| ¹³C NMR | The ¹³C NMR spectrum of 4-chlorobenzaldehyde shows a signal for the carbonyl carbon around 190 ppm.[11] For 4-chlorobenzalacetone, the spectrum would display signals for the carbonyl carbon, the vinylic carbons, the methyl carbon, and the carbons of the aromatic ring. |

| IR Spectroscopy | The IR spectrum of 4-chlorobenzaldehyde has a characteristic C=O stretching band.[11] For 4-chlorobenzalacetone, key absorption bands are observed for the C=O stretch of the conjugated ketone (typically around 1660 cm⁻¹) and the C=C stretch of the alkene (around 1600 cm⁻¹). |

| Mass Spectrometry | Mass spectrometry of 4-chlorobenzalacetone shows a molecular ion peak corresponding to its molecular weight.[1][5] Characteristic fragmentation patterns can also be observed. |

Chemical Reactivity

The chemical reactivity of 4-chlorobenzalacetone is dominated by its α,β-unsaturated ketone functional group.

-

Nucleophilic Addition: The molecule has two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. It is susceptible to nucleophilic attack at both positions. Softer nucleophiles tend to favor 1,4-conjugate addition (Michael addition) at the β-carbon, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition).

-

Reactions of the Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol using reagents like sodium borohydride.

-

Reactions of the Alkene: The double bond can be reduced, for example, by catalytic hydrogenation. It can also participate in cycloaddition reactions.

-

Reactions of the Aromatic Ring: The chlorine atom on the benzene ring is an electron-withdrawing group, which influences the reactivity of the aromatic system.[12] However, reactions involving the α,β-unsaturated ketone system are generally more facile.

Sources

- 1. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Buten-2-one, 4-(4-chlorophenyl)- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-CHLOROBENZOYLACETONITRILE CAS#: 4640-66-8 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. nbinno.com [nbinno.com]

Solubility of 4-Chlorobenzylideneacetone in different solvents

An In-Depth Technical Guide to the Solubility of 4-Chlorobenzylideneacetone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 3160-40-5), a prominent α,β-unsaturated ketone of the chalcone family.[1][2][3][4] Understanding the solubility of this compound is paramount for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a critical intermediate.[5][6][7] This document delves into the theoretical principles governing its dissolution, outlines a robust experimental protocol for quantitative solubility determination, and presents an expected solubility profile across a spectrum of common laboratory solvents. The insights provided herein are tailored for researchers, chemists, and drug development professionals to facilitate process optimization, purification strategies, and formulation design.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₉ClO, is a chalconoid, a class of compounds recognized for their versatile synthetic utility and diverse biological activities.[1][5][6] Structurally, it features a core α,β-unsaturated ketone system linking two aromatic rings, one of which is substituted with a chlorine atom. This arrangement of functional groups dictates its chemical reactivity and, critically, its interaction with various solvents.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that profoundly influences its entire lifecycle.[8][9] From the selection of a reaction medium in synthesis to the design of crystallization-based purifications and the bioavailability of a final drug product, solubility data is indispensable.[10] A thorough understanding of how this compound behaves in different solvent environments allows scientists to control reaction kinetics, improve yields, ensure product purity, and design effective delivery systems.

Theoretical Framework for Solubility

The dissolution of a crystalline solute like this compound in a liquid solvent is governed by a thermodynamic balance. It involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent intermolecular forces to form new, energetically favorable solute-solvent interactions. This complex interplay is often simplified by the adage, "like dissolves like," which highlights the importance of matching the polarity and intermolecular forces of the solute and solvent.[11][12][13]

Molecular Structure and Polarity Analysis

The molecular structure of this compound provides clear indicators of its solubility behavior:

-

Polar Moieties: The presence of a carbonyl group (C=O) and a chloro-substituted benzene ring introduces significant polarity and dipole moments. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Nonpolar Regions: The molecule also contains a substantial hydrocarbon framework, including two phenyl rings and a propenone backbone, which contributes to its nonpolar character.

This dual nature classifies this compound as a moderately polar molecule. Its solubility is therefore expected to be optimal in solvents of similar moderate polarity and less favorable in the extremes of highly polar (like water) or entirely nonpolar solvents (like hexane).

The Role of Solvent Properties

Solvents are broadly categorized based on their polarity and their ability to donate protons (protic) or not (aprotic).[14]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily donate hydrogen bonds.[15][16] While the carbonyl oxygen of this compound can accept a hydrogen bond, the large nonpolar portion of the molecule is expected to limit its solubility in highly protic solvents like water.[17]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar but lack the ability to donate hydrogen bonds.[15][18][19] They primarily engage in dipole-dipole interactions. Solvents in this category, such as acetone, which shares a ketone functional group, are predicted to be effective at dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact through weak London dispersion forces and are most effective at dissolving nonpolar solutes.[13] The significant polarity of this compound suggests it will have limited solubility in these solvents.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity, a reproducible and self-validating experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[6][20]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that the solution has reached equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a pre-established calibration curve of known this compound concentrations.

-

Calculation: Determine the solubility from the analytical results, accounting for the dilution factor. Express the data in standard units such as mg/mL or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a balance of polar and nonpolar characteristics. It is expected to exhibit the highest solubility in moderately polar to polar aprotic solvents such as acetone, dichloromethane, and DMSO. Its solubility is predicted to be limited in highly polar protic solvents like water and very low in nonpolar solvents like hexane. The provided theoretical framework and experimental protocol offer a robust foundation for scientists and researchers to quantitatively determine and intelligently apply the solubility data of this compound in their specific research and development endeavors. Accurate solubility data is a cornerstone of efficient and successful chemical process development.

References

- Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility.

- Unknown Author. Solubility and Polarity.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Ghaemi, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- ECHEMI. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.

- Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?

- ChemBK. This compound.

- CymitQuimica. This compound.

- Reddit. ELI5 the polarity of solvents and how it affects solubility.

- YouTube. How Does Solvent Polarity Impact Compound Solubility?

- Western Washington University. Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications.

- VIVA DIFFERENCES. Difference Between Protic And Aprotic Solvents.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.

- Alfa Chemistry. CAS 3160-40-5 this compound.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- PubChem. 4-Chlorobenzalacetone.

- Tutoring Blog. (2024). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents.

- Unknown Author. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Wikipedia. Protic solvent.

- PubChem. 4-(4-Chlorophenyl)-3-buten-2-one.

- Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.

- Baluja, S. (2025). (PDF) Chalcones: A Solubility Study at Different Temperatures. ResearchGate.

- Al-Suqi, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH.

- Solubility of Things. Chalcone.

- Wikipedia. Chalcone.

- Guidechem. This compound 3160-40-5 wiki.

- Benchchem. An In-depth Technical Guide to the Solubility of 4-Chlorobenzamide in Organic Solvents.

- Fisher Scientific. This compound, 98%.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. quora.com [quora.com]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents [tutoring-blog.co.uk]

- 15. aozunasia.com [aozunasia.com]

- 16. Protic solvent - Wikipedia [en.wikipedia.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. vivadifferences.com [vivadifferences.com]

- 19. theorango.com [theorango.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Potential biological activities of 4-Chlorobenzylideneacetone

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chlorobenzylideneacetone

Abstract

This compound, a chalcone derivative, stands as a molecule of significant interest within the scientific community, particularly for researchers, scientists, and drug development professionals. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are widely recognized for their diverse pharmacological properties.[1][2] The introduction of a chlorine atom to this scaffold, as seen in this compound, is hypothesized to modulate its biological activity, potentially enhancing its efficacy as a therapeutic agent. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring its potential biological activities based on existing research on related compounds, and outlining detailed experimental protocols for its investigation. While direct and extensive research on this compound is still emerging, this document synthesizes the current understanding of chlorochalcones to provide a foundational resource for future studies.

Introduction to this compound

This compound, also known as 4-(4-chlorophenyl)-3-buten-2-one, is a synthetic chalcone derivative.[3] Chalcones are precursors in the biosynthesis of flavonoids and are abundant in various plants.[4] The core structure of chalcones, an α,β-unsaturated ketone system linking two aromatic rings, is a key determinant of their biological activity.[5] The presence of the electron-withdrawing chlorine atom on the phenyl ring of this compound is anticipated to influence its electrophilicity and, consequently, its interactions with biological targets.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-4-(4-chlorophenyl)but-3-en-2-one | [2] |

| Synonyms | 4-Chlorobenzalacetone, p-Chlorobenzylidene acetone | [1][7] |

| CAS Number | 3160-40-5 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [2][8] |

| Appearance | Solid | [1][8] |

| Melting Point | 58-62 °C | [8] |

| Boiling Point | 145-147 °C at 5 mmHg | [7] |

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aldehyde and a ketone.[9][10] This reaction is widely used for chalcone synthesis due to its simplicity and efficiency.[11]

Claisen-Schmidt Condensation Workflow

The synthesis involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, typically sodium hydroxide, in an alcoholic solvent. The base abstracts an α-hydrogen from acetone to form a reactive enolate, which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of 4-chlorobenzaldehyde in ethanol.

-

Add a corresponding molar equivalent of acetone to the solution and stir until homogeneous.

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the aldehyde-ketone mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for a specified duration (e.g., 2-4 hours), during which a precipitate of this compound should form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water to remove any remaining NaOH and other water-soluble impurities.

-

Recrystallize the crude product from hot ethanol to obtain purified this compound.

-

Dry the purified crystals and determine the yield and melting point.

Potential Biological Activities

While specific studies on this compound are limited, the broader class of chlorochalcones has demonstrated significant potential in various therapeutic areas.[6]

Anticancer Activity

Chalcones and their derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[6] The presence of a chlorine atom can enhance the anticancer activity of chalcones.[6]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Chlorochalcones have been shown to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and induction of mitochondrial dysfunction.[6]

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.[12] Chalcones have been reported to inhibit NF-κB activation, thereby suppressing cancer cell growth.[13]

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often persistently activated in cancer, promoting tumor progression.[14] Chalcones have been investigated as inhibitors of the STAT3 pathway.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of many chronic diseases.[5] Chalcones have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[5]

Potential Mechanisms of Action:

-

Inhibition of NF-κB: As a central regulator of inflammation, inhibition of the NF-κB pathway by this compound would lead to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[5][12]

-

Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammatory responses. Some phytochemicals exert their anti-inflammatory effects by modulating these pathways.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[18][19]

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound (at various doses) or a reference drug (e.g., diclofenac) intraperitoneally or orally to different groups of rats. A control group receives the vehicle only.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new antimicrobial agents.[20] Chalcones have been investigated for their potential antibacterial and antifungal activities.[4]

Potential Mechanisms of Action: The antimicrobial activity of chalcones is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Toxicology and Safety Profile